molecular formula C9H19ClN2S2 B13887618 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride

Cat. No.: B13887618
M. Wt: 254.8 g/mol
InChI Key: MZEFNXZPAXMOEW-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity. These methods include multicomponent reactions, click reactions, nano-catalysis, and the use of environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride include:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. This compound exhibits a broad spectrum of biological activities, making it a valuable candidate for drug development and other scientific research applications .

Properties

IUPAC Name

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S2.ClH/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;/h7-8H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFNXZPAXMOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=S)N1CCSC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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